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molecular formula C18H17NO3 B1590749 Ethyl 7-(benzyloxy)-1h-indole-2-carboxylate CAS No. 84639-06-5

Ethyl 7-(benzyloxy)-1h-indole-2-carboxylate

Cat. No. B1590749
M. Wt: 295.3 g/mol
InChI Key: IMKSDZLFVYKGLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04835175

Procedure details

One gram of 10% palladium catalyst on active carbon is added to a solution of 22.2 g of 7-benzyloxyindole-2-carboxylic acid ethyl ester in 500 ml of ethanol and the mixture is hydrogenated for 1 hour with shaking under normal pressure. The reaction solution is then filtered and the filtrate evaporated to dryness under vacuum. The residue is recrystallized from ethanol, yielding 13.3 g of 7-hydroxyindole-2-carboxylic acid ethyl ester, mp 197°-199° C.
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[NH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][CH:11]=[CH:10][C:9]=2[O:15]CC1C=CC=CC=1)=[O:5])[CH3:2]>[Pd].C(O)C>[CH2:1]([O:3][C:4]([C:6]1[NH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][CH:11]=[CH:10][C:9]=2[OH:15])=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
22.2 g
Type
reactant
Smiles
C(C)OC(=O)C=1NC2=C(C=CC=C2C1)OCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with shaking under normal pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution is then filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness under vacuum
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(=O)C=1NC2=C(C=CC=C2C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 13.3 g
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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